molecular formula C13H17N3O2 B12059150 Parbendazole-d3

Parbendazole-d3

Cat. No.: B12059150
M. Wt: 250.31 g/mol
InChI Key: YRWLZFXJFBZBEY-BMSJAHLVSA-N
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Description

Parbendazole-d3 is a deuterium-labeled derivative of Parbendazole, a benzimidazole carbamate. It is known for its potent inhibition of microtubule assembly and its broad-spectrum anthelmintic activity. The molecular formula of this compound is C13H14D3N3O2, and it has a molecular weight of 250.31 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Parbendazole-d3 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Parbendazole molecule. The process involves the substitution of hydrogen atoms with deuterium atoms in the chemical structure of Parbendazole. This deuteration can be achieved through various chemical reactions, including catalytic hydrogenation using deuterium gas or deuterated solvents .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and controlled reaction conditions to ensure the efficient incorporation of deuterium atoms into the Parbendazole molecule. The final product is purified using techniques such as chromatography to achieve the desired purity and isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Parbendazole-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted benzimidazole compounds .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

250.31 g/mol

IUPAC Name

trideuteriomethyl N-(6-butyl-1H-benzimidazol-2-yl)carbamate

InChI

InChI=1S/C13H17N3O2/c1-3-4-5-9-6-7-10-11(8-9)15-12(14-10)16-13(17)18-2/h6-8H,3-5H2,1-2H3,(H2,14,15,16,17)/i2D3

InChI Key

YRWLZFXJFBZBEY-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)CCCC

Canonical SMILES

CCCCC1=CC2=C(C=C1)N=C(N2)NC(=O)OC

Origin of Product

United States

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